[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorinated methoxyphenyl group and a chloropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the fluorination of a methoxyphenyl compound using reagents such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Coupling with Chloropyridine Carboxylate: The intermediate is then coupled with 6-chloropyridine-3-carboxylate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorinated methoxyphenyl group and the chloropyridine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-bromopyridine-3-carboxylate
- [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-iodopyridine-3-carboxylate
Uniqueness
Compared to its analogs, [2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate may exhibit distinct reactivity and biological activity due to the presence of the chlorine atom, which can influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4/c1-21-13-4-2-9(6-11(13)17)12(19)8-22-15(20)10-3-5-14(16)18-7-10/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXKYAFJHIGRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CN=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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